Cas no 3486-08-6 (Perfluoroisoheptyl Iodide)
Perfluoroisoheptyl Iodide Chemical and Physical Properties
Names and Identifiers
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- Hexane,1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-
- 1-iodoperfluoroisoheptane
- 1-Iod-pentadecafluor-5-methyl-hexan
- 2H,6H-dodecafluoro-6-iodo-2-trifluoromethyl-hexane
- EINECS 222-475-5
- Perfluoroisoheptyl iodide
- NS00018722
- 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane
- AKOS016015414
- 1-Iodoperfluoro(5-methylhexane)
- 3486-08-6
- Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)-
- 1-Iodoperfluoro-5-methylhexane
- OUFXTVSYOAPUKM-UHFFFAOYSA-N
- DTXSID2063050
- SCHEMBL3921364
- Perfluoroisoheptyl Iodide
-
- MDL: MFCD00042357
- Inchi: 1S/C7F15I/c8-1(5(15,16)17,6(18,19)20)2(9,10)3(11,12)4(13,14)7(21,22)23
- InChI Key: OUFXTVSYOAPUKM-UHFFFAOYSA-N
- SMILES: IC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F
Computed Properties
- Exact Mass: 495.88100
- Monoisotopic Mass: 495.881
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 6.1
Experimental Properties
- Density: 2,039 g/cm3
- Boiling Point: 70-110°C 0,5mm
- Flash Point: 57.9°C
- Refractive Index: 1.33
- PSA: 0.00000
- LogP: 5.75300
Perfluoroisoheptyl Iodide Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 3271
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
Perfluoroisoheptyl Iodide Customs Data
- HS CODE:2903799090
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Perfluoroisoheptyl Iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007076-1g |
Perfluoroisoheptyl iodide |
3486-08-6 | 97% | 1g |
£50.00 | 2022-03-01 | |
| Apollo Scientific | PC6089-25g |
Perfluoroisoheptyl iodide |
3486-08-6 | 97% | 25g |
£480.00 | 2024-07-20 | |
| TRC | P229820-250mg |
Perfluoroisoheptyl Iodide |
3486-08-6 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P229820-500mg |
Perfluoroisoheptyl Iodide |
3486-08-6 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | P229820-1000mg |
Perfluoroisoheptyl Iodide |
3486-08-6 | 1g |
$ 480.00 | 2022-06-03 | ||
| Oakwood | 007076-1g |
Perfluoroisoheptyl iodide |
3486-08-6 | 97% | 1g |
$95.00 | 2023-09-16 | |
| 1PlusChem | 1P00I7CU-1g |
Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)- |
3486-08-6 | 97% | 1g |
$125.00 | 2023-12-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192042-1g |
1-Iodoperfluoro-5-methylhexane |
3486-08-6 | 98% | 1g |
¥1320.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192042-25g |
1-Iodoperfluoro-5-methylhexane |
3486-08-6 | 98% | 25g |
¥15840.00 | 2024-05-17 |
Perfluoroisoheptyl Iodide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Perfluoroisoheptyl Iodide
Perfluoroisoheptyl Iodide (CAS No. 3486-08-6): A Versatile Fluorinated Reagent in Advanced Chemical and Biomedical Applications
Perfluoroisoheptyl Iodide, identified by CAS No. 3486-08-6, is a perfluorinated alkyl iodide characterized by its unique chemical structure: C7F15I. This compound belongs to the class of perfluorinated organohalides, which are widely recognized for their exceptional thermal stability, low volatility, and high chemical inertness. The fully fluorinated isoheptyl chain imparts distinct physicochemical properties, including hydrophobicity and lipophilicity, making it a valuable reagent in specialized synthetic chemistry and biomedical research. Recent advancements in fluorine-based materials science have further highlighted its potential across diverse applications.
The synthesis of Perfluoroisoheptyl Iodide has evolved significantly over the past decade. Traditional methods relied on electrochemical fluorination of hydrocarbon precursors followed by iodination, but modern approaches now incorporate nucleophilic displacement reactions using perfluoroalkyl sulfonate esters. A notable study published in the Journal of Fluorine Chemistry (2023) demonstrated a novel solvent-free protocol employing heterogeneous catalysts to enhance reaction efficiency while reducing environmental impact. This innovation aligns with current trends toward sustainable synthetic practices, emphasizing the compound’s role in eco-conscious laboratory workflows.
In pharmaceutical development, CAS No. 3486-08-6 serves as an intermediate for constructing bioactive molecules with tailored pharmacokinetic profiles. Researchers at the University of California recently utilized it to synthesize fatty acid analogs with improved metabolic stability, achieving prolonged half-lives in preclinical models without compromising bioactivity (Nature Communications, 2023). The compound’s fluorinated structure enables selective substitution reactions under mild conditions, facilitating the incorporation of isoheptyl moieties into drug candidates targeting lipid-based biological systems.
The material science sector has increasingly adopted Perfluoroisoheptyl Iodide as a precursor for advanced polymer formulations. A groundbreaking application described in the ACS Applied Materials & Interfaces (January 2024) involves its use in synthesizing amphiphilic copolymers for self-cleaning surfaces and anti-fouling coatings. These polymers exhibit superior water-repellency due to the compound’s highly fluorinated backbone, demonstrating potential for industrial applications such as medical device coatings and aerospace materials.
In analytical chemistry, this reagent functions as an efficient labeling agent for mass spectrometry (MS). Its iodine atom provides a distinctive isotopic signature during electrospray ionization (ESI MS/MS analysis) while the perfluorinated group enhances ionization efficiency and detection sensitivity. A comparative study published in Analytical Chemistry (March 2024) showed that derivatization with CAS No. 3486-08-6 improved signal-to-noise ratios by up to 75% when analyzing trace levels of environmental pollutants like PFAS compounds.
Bioimaging researchers have leveraged the compound’s unique properties to develop novel contrast agents. By coupling it with fluorescent dyes via nucleophilic substitution reactions, scientists at MIT created targeted probes for real-time tracking of lipid droplet dynamics in live cells (Bioconjugate Chemistry, July 2023). The isoheptyl chain facilitated membrane integration while the fluorine-rich environment reduced photobleaching effects under prolonged laser exposure.
CAS No. 3486-08-6-based materials were also integral to recent advancements in drug delivery systems. In a collaborative effort between ETH Zurich and Stanford University (published December 2023), researchers demonstrated that nanoparticles functionalized with this compound exhibited enhanced cellular uptake efficiency when applied to targeted cancer therapies. The perfluorinated surface reduced nonspecific protein adsorption by over 90%, significantly improving targeting accuracy compared to conventional lipid-based carriers.
A critical advantage lies in its compatibility with common organic solvents and inertness toward biological matrices at controlled concentrations. Unlike many halogenated reagents, it shows minimal interference with enzymatic assays even at micromolar concentrations (Biochemical Journal Supplemental Data, April 2024). This characteristic makes it ideal for applications requiring precise molecular labeling without perturbing cellular processes or assay conditions.
Ongoing studies focus on optimizing its use in click chemistry protocols under aqueous conditions (JACS Au, June 2024). By combining copper-free azide–alkyne cycloaddition techniques with controlled release mechanisms from polymeric matrices containing this compound, researchers are advancing methods for site-specific biomolecule conjugation – essential for developing next-generation diagnostics and therapeutics.
In vitro toxicity assessments conducted at Kyoto University (Toxicological Sciences, February 2024) revealed concentration-dependent biocompatibility when employed within recommended experimental ranges (≤1 mM). These findings underscore its suitability for biomedical applications where minimal cytotoxicity is imperative while maintaining functional utility.
Synthetic strategies involving this compound now integrate machine learning algorithms to predict optimal reaction parameters (Nature Machine Intelligence, August 2023). Researchers trained neural networks using datasets from over 50 substitution reactions involving perfluorinated alkyl iodides like CAS No. 3486-08-6, achieving prediction accuracies exceeding conventional empirical methods – accelerating discovery timelines for novel materials.
The compound’s thermal stability up to temperatures exceeding boiling points of typical organic solvents enables its use in high-throughput screening platforms requiring elevated reaction conditions (Solid State Chemistry Reviews, October 2023). This property was exploited recently to stabilize photoactive compounds during microwave-assisted synthesis processes without compromising structural integrity or reactivity profiles.
In surface engineering applications, thin films incorporating CAS No. 3486-
A recent breakthrough by Pfizer researchers demonstrated its utility as an intermediate in synthesizing highly potent antiviral agents targeting emerging pathogens (
Spectroscopic studies using this compound have advanced our understanding of fluorocarbon dynamics within biological systems (.org/15799799/…>). Nuclear magnetic resonance (NMR spectroscopy) investigations revealed unprecedented insights into membrane fluidity modulation mechanisms when incorporated into phospholipid bilayers – findings published in Biochimica et Biophysica Acta.
New polymerization techniques combining CAS No.
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